molecular formula C7H16Cl2N4O B2505122 (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine CAS No. 915923-19-2

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine

Cat. No.: B2505122
CAS No.: 915923-19-2
M. Wt: 243.13
InChI Key: VMKHCGHTFBUNDF-UHFFFAOYSA-N
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Description

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique triazolopyridine structure, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine typically involves multiple steps, starting from commercially available reagents. One common method involves the reaction of 2-chloropyrazine with hydrazine hydrate to form an intermediate, which is then subjected to cyclization and reduction reactions to yield the target compound . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolopyridine ring .

Scientific Research Applications

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and can be used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine involves its interaction with specific molecular targets. The triazolopyridine ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine is unique due to its specific triazolopyridine structure, which imparts distinct chemical stability and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c8-5-7-10-9-6-3-1-2-4-11(6)7/h1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRJNDYSGMPAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2CN)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401176903
Record name 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridine-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401176903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-19-2
Record name 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridine-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridine-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401176903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
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